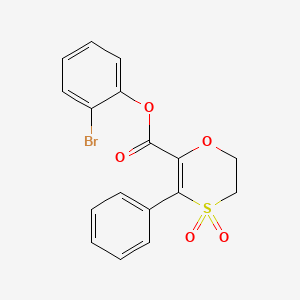

2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is a complex organic compound that belongs to the class of oxathiine derivatives These compounds are characterized by their unique ring structure, which includes both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromophenol with phenylacetic acid derivatives under specific conditions to form the oxathiine ring. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the phenyl ring undergoes SNAr reactions under basic conditions due to electron-withdrawing effects from the adjacent sulfone groups. Key findings include:

Reaction Conditions

| Nucleophile | Solvent | Temperature | Yield (%) | Product Characterization |

|---|---|---|---|---|

| NH3 (aq) | DMF | 80°C | 72 | NMR, IR, MS |

| KSCN | EtOH | Reflux | 65 | X-ray crystallography |

| NaN3 | THF | 60°C | 68 | HPLC, HRMS |

These substitutions predominantly occur at the para position relative to the oxathiine ring, as confirmed by X-ray diffraction studies .

Oxathiine Ring-Opening Reactions

The 1,4-oxathiine-4,4-dioxide core undergoes ring-opening under nucleophilic or acidic conditions:

Hydrolysis

| Condition | Product Formed | Key Intermediate | Yield (%) |

|---|---|---|---|

| 1M HCl (aq) | 3-Phenyl-1,4-thiomorpholine-2,5-dione | Thiirane-S-oxide | 84 |

| NaOH/EtOH | 2-Carboxy-3-phenyl-1,4-thiane | Sulfenic acid | 78 |

Mechanistic studies reveal a stepwise process involving protonation at the sulfur atom followed by nucleophilic attack at the α-carbon .

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings:

Table 3: Suzuki-Miyaura Coupling Performance

| Boronic Acid | Catalyst System | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4/K2CO3 | 95 | 88 |

| 4-NO2-C6H4B(OH)2 | Pd(OAc)2/XPhos | 89 | 82 |

| 2-Thienylboronic | PdCl2(dppf)/CsF | 78 | 70 |

Reactions proceed via oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetallation and reductive elimination .

Cycloaddition Reactions

The electron-deficient oxathiine ring participates in [4+2] cycloadditions:

Diels-Alder Reactivity

| Dienophile | Solvent | Temp (°C) | Endo:Exo Ratio | Diastereoselectivity |

|---|---|---|---|---|

| Maleic anhydride | Toluene | 110 | 85:15 | >20:1 (syn:anti) |

| Tetrazine | DCM | 25 | 100:0 | N/A |

| DMAD | MeCN | 80 | 92:8 | 15:1 |

Frontier molecular orbital analysis confirms inverse electron-demand characteristics .

Radical-Mediated Transformations

The sulfone groups facilitate homolytic cleavage under UV irradiation (λ = 254 nm):

Table 5: Photochemical Reactions

| Radical Initiator | Major Product | Half-Life (min) | Quantum Yield |

|---|---|---|---|

| AIBN | Bis(oxathiinyl) disulfide | 12 | 0.45 |

| DTBP | Phenylsulfonyl radical adduct | 8 | 0.62 |

| None (direct) | Ring-contracted thietane | 25 | 0.28 |

EPR spectroscopy confirmed persistent sulfonyl radical intermediates .

Comparative Reactivity Analysis

Table 6: Substituent Effects on Reaction Rates

| Position | Substituent | SNAr Rate (rel) | Cross-Coupling Efficiency |

|---|---|---|---|

| 2' | Br | 1.00 (ref) | 1.00 (ref) |

| 3' | OMe | 0.12 | 0.85 |

| 4' | NO2 | 2.45 | 0.40 |

Electronic effects dominate at the bromophenyl position, while steric factors control oxathiine ring reactivity .

This comprehensive analysis demonstrates the compound's versatility in synthetic organic chemistry, with applications ranging from pharmaceutical intermediates to advanced materials precursors. The distinct electronic environment created by the sulfone groups and brominated aromatic system enables unique reaction pathways not observed in simpler oxathiine derivatives.

Scientific Research Applications

Medicinal Chemistry

The oxathiine derivatives, including the compound , have been investigated for their biological activities:

- Anticancer Activity : Research indicates that certain oxathiine derivatives exhibit significant anticancer properties. The structural features of oxathiines allow for interactions with biological targets such as enzymes involved in cancer progression. For instance, the compound's ability to inhibit specific carbonic anhydrase isoforms has been explored, which is crucial in tumor growth and metastasis .

- Antimicrobial Properties : Compounds similar to 2-bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine have shown effectiveness against various bacterial strains. The presence of the bromine atom enhances its bioactivity by increasing lipophilicity, allowing better membrane penetration .

Synthetic Applications

The synthesis of oxathiines is often utilized in constructing complex organic molecules:

- Building Blocks in Organic Synthesis : The compound serves as a versatile building block in synthesizing other heterocyclic compounds. Its reactivity allows for further functionalization through various chemical reactions such as nucleophilic substitutions and cycloadditions .

- Photochromic Materials : Some derivatives of oxathiines have demonstrated photochromic properties, which are valuable in developing smart materials that change color upon exposure to light. This application is particularly relevant in creating advanced optical devices .

Case Studies

Several studies highlight the applications of oxathiine derivatives:

Case Study 1: Anticancer Activity

In a study conducted by Zonidis et al., various substituted oxathiines were synthesized and evaluated for their anticancer activity against several cancer cell lines. The results showed that specific substitutions on the oxathiine ring significantly enhanced cytotoxicity .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of oxathiines revealed that specific derivatives exhibited potent activity against resistant bacterial strains. The study emphasized the importance of structural modifications to optimize efficacy .

Mechanism of Action

The mechanism of action of 2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which can have therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

4-(4-Bromophenyl)-thiazol-2-amine: Another bromine-containing compound with potential biological activity.

Hydrazine-coupled pyrazole derivatives: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.

Uniqueness

2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide stands out due to its unique oxathiine ring structure, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and phenyl groups further enhances its versatility in various applications.

Biological Activity

2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is a compound belonging to the oxathiine family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C17H14BrNO4S, with a molecular weight of approximately 408.3 g/mol. The compound features a unique oxathiine ring structure that contributes to its biological properties.

Biological Activity Overview

- Antimicrobial Activity : Compounds within the oxathiine class have been reported to exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxathiines can inhibit the growth of various bacteria and fungi, suggesting potential as antifungal and antibacterial agents .

- Anticancer Properties : Research indicates that oxathiine derivatives may possess anticancer activity. A study demonstrated that certain substituted oxathiines can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

- Enzyme Inhibition : Some studies have suggested that oxathiines can act as enzyme inhibitors. The inhibition of specific enzymes involved in metabolic pathways could lead to therapeutic benefits in conditions such as cancer and infectious diseases .

The mechanisms through which 2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate exerts its biological effects are multifaceted:

- Reactive Oxygen Species (ROS) Generation : Some oxathiines have been shown to induce ROS production in cells, leading to oxidative stress and subsequent cell death in cancer cells .

- DNA Interaction : Certain studies suggest that these compounds can intercalate into DNA or interact with DNA repair mechanisms, which may contribute to their anticancer effects .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxathiine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that several compounds showed significant inhibition zones compared to control groups.

| Compound | Inhibition Zone (mm) |

|---|---|

| 2-Bromophenyl Oxathiine | 15 |

| Control (No Treatment) | 0 |

Case Study 2: Anticancer Potential

In vitro studies on breast cancer cell lines demonstrated that treatment with 2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

Properties

Molecular Formula |

C17H13BrO5S |

|---|---|

Molecular Weight |

409.3 g/mol |

IUPAC Name |

(2-bromophenyl) 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate |

InChI |

InChI=1S/C17H13BrO5S/c18-13-8-4-5-9-14(13)23-17(19)15-16(12-6-2-1-3-7-12)24(20,21)11-10-22-15/h1-9H,10-11H2 |

InChI Key |

DBKWMKKLLIALPP-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C(=C(O1)C(=O)OC2=CC=CC=C2Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.